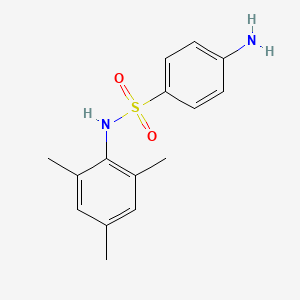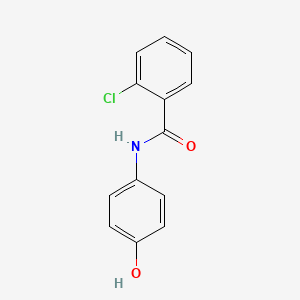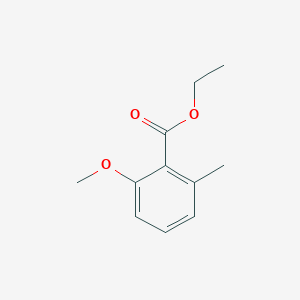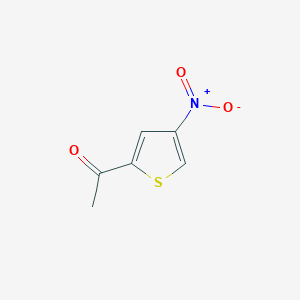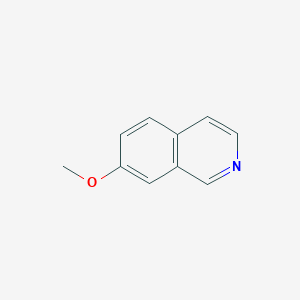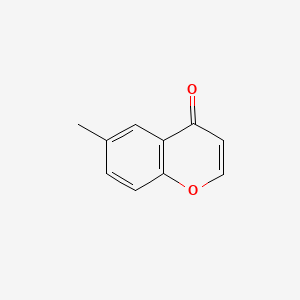
Ácido 5-(4-clorofenil)tiofeno-2-carboxílico
Descripción general
Descripción
5-(4-Chlorophenyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO2S and a molecular weight of 238.69 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid can be achieved by taking 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a carboxylic acid group and a 4-chlorophenyl group .Chemical Reactions Analysis
Thiophene derivatives, including 5-(4-Chlorophenyl)thiophene-2-carboxylic acid, have been widely studied as substrates in coupling reactions and olefinations .Physical And Chemical Properties Analysis
5-(4-Chlorophenyl)thiophene-2-carboxylic acid is a powder at room temperature with a melting point of 253-254°C .Aplicaciones Científicas De Investigación
Investigación Biológica
Este compuesto se puede utilizar como un reactivo bioquímico en la investigación de las ciencias de la vida. Puede servir como un bloque de construcción para materiales biológicos o compuestos orgánicos en varios estudios .
Desarrollo Farmacéutico
Si bien las aplicaciones específicas para este compuesto en productos farmacéuticos no se detallan en los resultados de la búsqueda, su similitud estructural con el ácido tiofeno-2-carboxílico sugiere usos potenciales. Los derivados del tiofeno se han utilizado para producir ingredientes farmacéuticos activos como el Suprofeno .
Síntesis Orgánica
El compuesto podría participar en procesos de síntesis orgánica, sirviendo como precursor para sintetizar varios derivados 5-sustituidos del tiofeno, que tienen numerosas aplicaciones en la investigación química .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid is Factor Xa, a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood clotting process as it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .
Mode of Action
It is known that the compound interacts with its target, factor xa, influencing the conversion of prothrombin to thrombin . This interaction and the resulting changes in the blood clotting process are critical to the compound’s therapeutic effects.
Biochemical Pathways
5-(4-Chlorophenyl)thiophene-2-carboxylic acid affects the blood clotting pathway by interacting with Factor Xa . The downstream effects of this interaction include the alteration of the conversion rate of prothrombin to thrombin, which can influence the overall blood clotting process.
Result of Action
The molecular and cellular effects of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid’s action primarily involve alterations in the blood clotting process. By interacting with Factor Xa, the compound can influence the rate of conversion of prothrombin to thrombin, potentially affecting the formation of blood clots .
Análisis Bioquímico
Biochemical Properties
5-(4-Chlorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical reaction.
Cellular Effects
The effects of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in inflammatory responses, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)thiophene-2-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s interaction with enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain concentration levels .
Metabolic Pathways
5-(4-Chlorophenyl)thiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic process . The compound’s metabolism often involves its conversion into various metabolites, which can have different biological activities.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)thiophene-2-carboxylic acid is essential for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCYLPZQKOCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346593 | |
| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-14-0 | |
| Record name | 5-(4-Chlorophenyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

